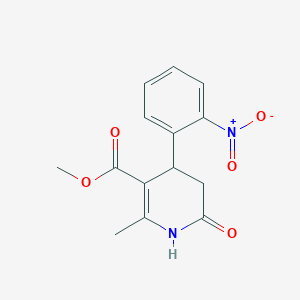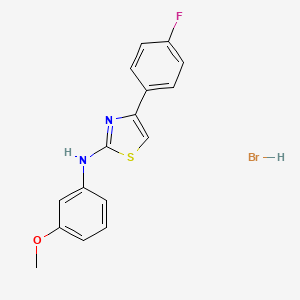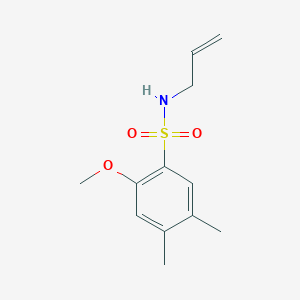
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a yellow crystalline powder with a molecular weight of 308.24 g/mol. This compound is also known as BRD-K68174544 and has been used in various scientific research studies.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is not fully understood. However, it has been reported to inhibit the activity of PKC, which plays a crucial role in various cellular processes such as cell proliferation and differentiation. The compound has also been reported to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, it has been reported to reduce the production of inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's potential as a selective estrogen receptor modulator. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential applications in the treatment of various diseases.
In conclusion, 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been extensively studied for its potential antitumor, antifungal, and antibacterial activities, as well as its potential as a selective estrogen receptor modulator and inhibitor of protein kinase C. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported in the literature. The most common method involves the reaction of 4-bromobenzaldehyde and piperidine with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been studied for its potential as a selective estrogen receptor modulator (SERM) and as an inhibitor of protein kinase C (PKC).
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-piperidin-1-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-12(17-9-3-2-4-10-17)11-15(18)13-5-7-14(16)8-6-13/h5-8,11H,2-4,9-10H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHNJLXFSRZOD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5188695.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)


![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
![N-(2-methoxyethyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5188778.png)
![diethyl 5-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5188782.png)